Cyclohexyl 3-sulfanylpropanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclohexyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S/c10-9(6-7-12)11-8-4-2-1-3-5-8/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSMMYQFTZHMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545901 | |
| Record name | Cyclohexyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103604-42-8 | |
| Record name | Cyclohexyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Cyclohexyl 3 Sulfanylpropanoate and Its Analogs
Established Synthetic Routes and Chemical Precursors
The traditional synthesis of cyclohexyl 3-sulfanylpropanoate and its analogs relies on well-established chemical reactions, primarily esterification and thiol-ene reactions.
Esterification Reactions for the Propanoate Moiety Formation
The formation of the propanoate ester can be achieved through the direct esterification of 3-mercaptopropionic acid with cyclohexanol (B46403). nih.gov This acid-catalyzed reaction, often using catalysts like p-toluenesulfonic acid, involves heating the two reactants, typically with azeotropic removal of water to drive the equilibrium towards the product. nih.govperfumerflavorist.com The reaction conditions, such as catalyst concentration, can significantly impact the purity of the final product, with higher catalyst concentrations potentially leading to increased side-product formation. nih.gov
Alternatively, transesterification of an existing ester of 3-mercaptopropionic acid, such as the methyl or ethyl ester, with cyclohexanol can be employed. This method is also typically acid or base-catalyzed.
Another approach involves the reaction of cyclohexanol with 3-chloropropionyl chloride to form cyclohexyl 3-chloropropionate, followed by a nucleophilic substitution with a sulfur source to introduce the thiol group.
Introduction of the Cyclohexyl Ring System into the Molecular Framework
The cyclohexyl group is typically introduced through the use of cyclohexanol in esterification or transesterification reactions as described above. nih.govperfumerflavorist.com In an alternative strategy, cyclohexyl acrylate (B77674) can serve as a key precursor. google.com The cyclohexyl ring is already incorporated in this monomer, and the subsequent reaction focuses on the introduction of the sulfanyl (B85325) group.
For analogs, the synthesis may start from a different cyclic alcohol or a derivative of cyclohexanol to introduce variations in the ring system. For instance, the hydrogenation of cinnamates can produce cyclohexylpropionate derivatives, which can then be further functionalized. perfumerflavorist.com
Thiolation Strategies for the Incorporation of the Sulfanyl Group
The introduction of the thiol group is a critical step in the synthesis. One of the most common and efficient methods is the Michael addition (or conjugate addition) of hydrogen sulfide (B99878) (H₂S) to cyclohexyl acrylate. google.comnih.gov This reaction is typically base-catalyzed and proceeds with high regioselectivity, adding the thiol to the β-carbon of the acrylate. google.com Various catalysts can be employed, including anion-exchange resins and solid-supported basic functional groups. google.com
Another strategy involves the reaction of a halide precursor, such as cyclohexyl 3-bromopropanoate, with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
The following table summarizes the common precursors and reactions for the synthesis of this compound:
| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |
| 3-Mercaptopropionic acid | Cyclohexanol | Esterification | Acid catalyst (e.g., p-toluenesulfonic acid), azeotropic water removal |
| Cyclohexyl acrylate | Hydrogen sulfide | Michael Addition | Basic catalyst (e.g., anion-exchange resin, supported guanidine (B92328) groups) |
| 3-Chloropropionyl chloride | Cyclohexanol | Esterification | - |
| Cyclohexyl 3-chloropropanoate | Sodium hydrosulfide | Nucleophilic Substitution | - |
Advanced Catalytic Approaches and Methodological Innovations in Synthesis
Recent advancements in catalysis have offered more efficient and selective methods for the synthesis of thioesters. For the Michael addition of H₂S to acrylates, the use of solid-supported catalysts, such as silica (B1680970) or polymeric resins functionalized with basic guanidine groups, has been explored. google.com These heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling, contributing to a more sustainable process. google.com
Nucleophile-catalyzed thio-Michael addition reactions have also gained attention. usm.edu These reactions can proceed under mild conditions and offer high yields with minimal byproducts. usm.eduresearchgate.net The choice of catalyst can influence the reaction rate and selectivity.
Application of Green Chemistry Principles and Sustainable Synthetic Protocols
Efforts to develop greener synthetic routes for this compound and related compounds focus on several key principles. The use of solvent-free conditions or environmentally benign solvents like water or toluene, which can be removed azeotropically, is a significant step. trea.comgoogle.com
Catalyst choice also plays a crucial role in green chemistry. The development of reusable solid-supported catalysts minimizes waste and avoids the need for difficult separation processes. google.com Atom-economical reactions, such as the Michael addition of H₂S to an acrylate, are inherently greener as they incorporate all atoms of the reactants into the final product. google.com
Regioselectivity and Stereochemical Control in the Synthesis of this compound Derivatives
In the synthesis of this compound, regioselectivity is primarily a concern during the thiolation step. The Michael addition of a thiol to an α,β-unsaturated carbonyl compound like an acrylate is highly regioselective, with the nucleophilic sulfur atom attacking the β-carbon. This leads specifically to the 3-sulfanylpropanoate isomer.
For the synthesis of more complex analogs of this compound, particularly those with chiral centers on the cyclohexyl ring, stereochemical control becomes a significant challenge. The stereochemical outcome of reactions like the Michael addition can be influenced by the substrate's conformation and the reaction conditions. For instance, in the Michael addition to a substituted cyclohexanone (B45756) enolate, the approach of the electrophile can be directed by the existing stereocenters, leading to the preferential formation of one diastereomer. youtube.com The use of chiral catalysts or auxiliaries can also be employed to induce stereoselectivity in the formation of specific stereoisomers of this compound derivatives.
Fundamental Chemical Reactivity and Mechanistic Investigations of Cyclohexyl 3 Sulfanylpropanoate
Thiol-Ene "Click" Reactions and Related Nucleophilic Addition Chemistry
The presence of a thiol group allows Cyclohexyl 3-sulfanylpropanoate to readily participate in thiol-ene "click" reactions. This class of reactions is renowned for its high efficiency, stereoselectivity, rapid reaction rates, and high yields, making it a cornerstone of modern synthetic chemistry. wikipedia.org The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond of an alkene, resulting in the formation of a stable thioether linkage. alfa-chemistry.comvander-lingen.nl
The reaction can proceed through two primary mechanistic pathways:
Radical Addition: This is the most common pathway, typically initiated by light (photo-initiation) or a radical initiator. wikipedia.orgalfa-chemistry.com The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical. sci-hub.seillinois.edu A subsequent chain-transfer step, involving the abstraction of a hydrogen atom from another thiol molecule by the carbon-centered radical, yields the thioether product and regenerates the thiyl radical, which can then propagate the chain reaction. wikipedia.orgsci-hub.se This mechanism is advantageous as it can be conducted under ambient conditions and is tolerant to oxygen. researchgate.net
Nucleophilic Addition (Michael Addition): In the presence of a base or a nucleophilic catalyst, the thiol group can be deprotonated to form a highly nucleophilic thiolate anion. wikipedia.orgsci-hub.se This thiolate then undergoes a conjugate addition to an electron-deficient alkene (a Michael acceptor), such as an acrylate (B77674) or a maleimide. alfa-chemistry.comsci-hub.se The resulting carbanion is subsequently protonated, typically by the protonated base or another thiol molecule, to afford the anti-Markovnikov addition product. sci-hub.se
The reactivity of the alkene in thiol-ene reactions is influenced by its functional groups. researchgate.netnih.govresearcher.life Computational and kinetic studies on model systems provide insights into the reaction energetics and kinetics, revealing the factors that control the activation barriers for the propagation and chain-transfer steps. researchgate.netnih.govresearcher.life
Table 1: Comparison of Thiol-Ene Reaction Mechanisms
| Feature | Radical Addition | Nucleophilic (Michael) Addition |
| Initiation | Light, heat, or radical initiators wikipedia.org | Base or nucleophile wikipedia.orgsci-hub.se |
| Key Intermediate | Thiyl radical (RS•) wikipedia.orgsci-hub.se | Thiolate anion (RS⁻) sci-hub.se |
| Alkene Substrate | Wide range of alkenes alfa-chemistry.com | Electron-deficient alkenes (Michael acceptors) alfa-chemistry.com |
| Regioselectivity | Anti-Markovnikov wikipedia.orgillinois.edu | Anti-Markovnikov wikipedia.org |
| Advantages | Rapid, high yield, oxygen tolerant researchgate.net | Catalyst-mediated control alfa-chemistry.com |
Ester Reactivity: Hydrolysis and Transesterification Pathways and Kinetics
The ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. In contrast, base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways result in the formation of cyclohexanol (B46403) and 3-sulfanylpropanoic acid. Studies on analogous compounds, such as cyclohexyl acetate, have shown that solid acid catalysts can be effectively employed for hydrolysis, offering advantages in terms of catalyst separation and reuse. researchgate.netresearchgate.net
Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the cyclohexyl group with the alkyl group of the reacting alcohol. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. This reaction is typically reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products.
Oxidation and Reduction Chemistry of the Sulfanyl (B85325) Group
The sulfanyl (thiol) group is redox-active and can undergo a variety of oxidation and reduction reactions.
Oxidation: The thiol group is readily oxidized. Mild oxidizing agents typically convert it to a disulfide (forming a dithiodipropanoate derivative). This is a common and often unavoidable side reaction when working with thiols in the presence of air. Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, yielding sulfenic acids, sulfinic acids, and ultimately sulfonic acids.
Reduction: The oxidized forms of the sulfanyl group can be reduced back to the thiol. For instance, the disulfide linkage can be cleaved by reducing agents to regenerate the thiol.
Elucidation of Radical Reactions and Chain Transfer Mechanisms in Polymerization
In the context of polymer chemistry, this compound can act as a chain-transfer agent (CTA) in radical polymerization. google.com This is a crucial role for controlling the molecular weight and molecular weight distribution of polymers. arkema.com
The mechanism of chain transfer involves the abstraction of the hydrogen atom from the thiol group by the propagating polymer radical (P•). youtube.com This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). youtube.com This thiyl radical can then initiate a new polymer chain by reacting with a monomer molecule. youtube.com
This process is particularly effective in the emulsion polymerization of acrylic monomers. google.com The use of 3-mercaptopropionate (B1240610) esters as CTAs allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions than would be obtained otherwise. google.com The efficiency of a chain-transfer agent is given by its chain-transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.
Table 2: Role of this compound in Radical Polymerization
| Process | Description | Outcome |
| Chain Transfer | The propagating polymer radical abstracts the hydrogen atom from the thiol group. | Termination of a growing polymer chain and formation of a thiyl radical. |
| Re-initiation | The newly formed thiyl radical reacts with a monomer unit. | Initiation of a new polymer chain. |
| Overall Effect | Control over the average molecular weight and narrowing of the molecular weight distribution of the final polymer. arkema.com |
Thermal Stability and Degradation Pathways: Mechanistic Studies
Ester Pyrolysis: Esters with a β-hydrogen on the alcohol moiety can undergo thermal elimination via a cyclic transition state (ester pyrolysis or Ei mechanism). In this case, it would lead to the formation of cyclohexene (B86901) and 3-sulfanylpropanoic acid.
Thiol-Related Reactions: At high temperatures, the thiol group can undergo various reactions. Thiyl radicals can be generated, which may initiate polymerization or other radical-mediated processes. researchgate.net Intermolecular reactions can lead to the formation of disulfides and other sulfur-containing byproducts. In some systems, heating thiols can lead to the formation of polysulfides. researchgate.net
Applications in Advanced Polymer and Materials Science
Cyclohexyl 3-Sulfanylpropanoate as a Monomer and Crosslinking Agent in Polymer Networks
While direct evidence of this compound's use as a primary monomer in large-scale polymer production is limited in publicly available research, its bifunctional nature—possessing both a polymerizable or reactive thiol group and a bulky cyclohexyl ester group—suggests its potential as a specialty monomer or comonomer. The incorporation of the cyclohexyl ring into a polymer backbone can impart desirable properties such as increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength.
The thiol (-SH) group is known to participate in various polymerization reactions, including thiol-ene and thiol-yne "click" chemistry, which are highly efficient and proceed under mild conditions. This reactivity allows for the precise design of polymer architectures.
As a crosslinking agent, this compound could be employed to create three-dimensional polymer networks. The thiol group can react with various functional groups, such as epoxides or isocyanates, or undergo oxidative coupling to form disulfide bridges. This crosslinking is crucial for producing thermosetting resins with high durability, chemical resistance, and thermal stability. For instance, in acrylic resin systems, crosslinking agents are essential for achieving the desired chemical and physical resistance. researchgate.netmdpi.com While specific data for this compound is not available, the general principles of using thiol-containing compounds as crosslinkers are well-established.
Table 1: Potential Contributions of this compound Moieties to Polymer Properties
| Structural Feature | Potential Effect on Polymer Properties |
| Cyclohexyl Group | Increased rigidity and thermal stability |
| Enhanced mechanical strength | |
| Improved hydrophobicity | |
| Thiol Group | Reactive site for polymerization and crosslinking |
| Potential for creating disulfide bonds | |
| Adhesion to metal substrates |
Integration into Photopolymerizable Formulations and UV-Curable Resins
Photopolymerizable formulations, which cure or solidify upon exposure to ultraviolet (UV) light, are extensively used in coatings, inks, adhesives, and 3D printing. These formulations typically consist of monomers, oligomers, and a photoinitiator. nih.gov this compound, with its reactive thiol group, is a strong candidate for integration into such systems.
The thiol-ene reaction is a cornerstone of many UV-curing systems. dntb.gov.ua In these formulations, the thiol group of a compound like this compound can rapidly react with the double bonds of acrylate (B77674) or methacrylate monomers and oligomers in the presence of a photoinitiator and UV light. This rapid curing process is energy-efficient and environmentally friendly due to the absence of volatile organic compounds (VOCs).
The incorporation of this compound could serve multiple purposes in a UV-curable resin. It can act as a reactive diluent, a substance used to reduce the viscosity of the formulation for better processing, which also becomes part of the final cured polymer. Additionally, the presence of the thiol group can enhance adhesion to various substrates and improve the flexibility and impact resistance of the cured material. Its potential use in dental composites is also an area of interest, where photocurable resins are the primary materials. nih.govnih.govresearchgate.netresearchgate.net
Role as a Chain Transfer Agent in Controlled Polymerization Processes
A patent has demonstrated that 3-mercaptopropionate (B1240610) esters are effective chain-transfer agents in the emulsion polymerization of acrylic monomers, leading to polymers with reduced molecular weights and narrow molecular weight distributions. google.comgoogleapis.com Although this compound is not explicitly named, its chemical structure strongly suggests it would perform a similar function. The thiol group can reversibly transfer a hydrogen atom to a growing polymer chain, thereby terminating that chain and initiating a new one. This process allows for the synthesis of well-defined polymers with predictable molecular weights.
The use of such CTAs is particularly beneficial in producing polymers with excellent freeze-thaw stability and a narrow range of polymer particle sizes in emulsions. google.com
Table 2: Expected Effects of 3-Mercaptopropionate Esters as Chain Transfer Agents in Acrylic Emulsion Polymerization
| Property | Effect of 3-Mercaptopropionate Ester |
| Polymer Molecular Weight | Reduced and controlled |
| Molecular Weight Distribution | Narrowed |
| Emulsion Stability | Potentially improved freeze-thaw stability |
| Polymer Particle Size | Narrower distribution |
Development of Functional Polymeric Networks and Composites with Enhanced Performance
For example, the thiol groups on the surface of a polymer network could be used to anchor nanoparticles, creating organic-inorganic hybrid composites with improved mechanical, thermal, or electrical properties. In the realm of biomaterials, these thiol groups could be used to immobilize biomolecules such as proteins or peptides.
The inherent properties of the cyclohexyl group can also contribute to enhanced performance. In composites, the rigidity of the cyclohexyl ring can lead to a higher modulus and improved dimensional stability.
Surface Modification and Coating Technologies Utilizing this compound
Surface modification is critical for tailoring the surface properties of materials for specific applications, such as improving adhesion, wettability, or biocompatibility. nih.govmdpi.comscitechnol.commdpi.com The thiol group of this compound makes it a candidate for the surface modification of polymers and other substrates.
Specialized Polymeric Applications (e.g., optical materials, internal mold release agents)
The unique combination of a bulky aliphatic ring and a reactive thiol group in this compound opens up possibilities for its use in specialized polymeric applications.
Optical Materials: Polymers with high refractive indices are essential for the manufacturing of lenses, optical fibers, and other photonic devices. azooptics.commdpi.commdpi.com The incorporation of sulfur atoms into a polymer backbone is a known strategy to increase the refractive index. Polythioesters, for example, have been investigated for optical applications. ed.ac.uk While not a polythioester itself, the sulfur atom in this compound could contribute to a higher refractive index if it is incorporated into a polymer matrix in sufficient concentration.
Internal Mold Release Agents: Internal mold release agents are additives that are incorporated into a polymer resin to facilitate the easy removal of the molded part from the mold. google.competrofond.ittag-chemicals.comgoogleapis.comgoogle.com These agents migrate to the surface of the part during molding, creating a lubricating layer. While there is no direct evidence of this compound being used for this purpose, its chemical structure, with a non-polar cyclohexyl group, could potentially provide the necessary incompatibility with the polar mold surface to aid in release.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their proximity to other protons, and the number of protons of each type. The predicted ¹H NMR spectrum of Cyclohexyl 3-sulfanylpropanoate in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit several distinct signals corresponding to the cyclohexyl and propanoate moieties.
The proton of the thiol group (-SH) is expected to appear as a triplet in the region of 1.3-1.6 ppm due to coupling with the adjacent methylene (B1212753) group. The methylene protons adjacent to the sulfur atom (-CH₂-SH) would likely resonate around 2.6-2.8 ppm as a quartet, being deshielded by the sulfur atom and coupled to both the thiol proton and the other methylene group. The other methylene group of the propanoate chain (-O-C=O)-CH₂-) would be expected around 2.7-2.9 ppm as a triplet, influenced by the adjacent carbonyl group. The proton on the carbon of the cyclohexyl ring attached to the ester oxygen (-O-CH-) would be significantly deshielded, appearing as a multiplet around 4.7-4.9 ppm. The remaining protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 1.9 ppm. ucl.ac.uk
The ¹³C NMR spectrum, which detects the carbon atoms in the molecule, would complement the ¹H NMR data. For this compound, nine distinct carbon signals are predicted. The carbonyl carbon (C=O) of the ester would be the most deshielded, appearing around 170-172 ppm. The carbon of the cyclohexyl ring bonded to the oxygen atom (-O-CH-) would be found in the range of 73-75 ppm. The methylene carbon adjacent to the carbonyl group (-C=O)-CH₂-) is expected around 35-37 ppm, while the methylene carbon bonded to the sulfur atom (-CH₂-SH) would appear more upfield, around 20-22 ppm. The carbons of the cyclohexyl ring would show signals in the approximate range of 23-32 ppm. mdpi.com
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.8 | Multiplet | 1H | -O-CH -(cyclohexyl) |
| ~2.8 | Triplet | 2H | -C(=O)-CH₂ - |
| ~2.7 | Quartet | 2H | -CH₂ -SH |
| ~1.2-1.9 | Multiplet | 10H | Cyclohexyl -CH₂ - |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~171 | C =O |
| ~74 | -O-C H-(cyclohexyl) |
| ~36 | -C(=O)-C H₂- |
| ~31 | Cyclohexyl C H₂ |
| ~25 | Cyclohexyl C H₂ |
| ~23 | Cyclohexyl C H₂ |
Two-Dimensional NMR Techniques for Connectivity and Spatial Information
To unambiguously assign the predicted proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are essential. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the -SH proton and its adjacent -CH₂- group, and between the two methylene groups of the propanoate chain. Within the cyclohexyl ring, complex correlations between the -O-CH- proton and its neighbors, as well as among the other ring protons, would help to delineate the ring system's proton network.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the multiplet at ~4.8 ppm would correlate with the carbon signal at ~74 ppm, confirming the assignment of the cyclohexyl -O-CH- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between functional groups. For example, a correlation would be expected between the protons of the -O-CH- group of the cyclohexyl ring and the carbonyl carbon (C=O), confirming the ester linkage.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. msu.eduwikipedia.org The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. The C-O single bond stretching of the ester would result in absorptions in the 1150-1250 cm⁻¹ region. A weak but distinct absorption band for the S-H (thiol) stretch is predicted to appear around 2550-2600 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl and propanoate moieties would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). libretexts.org
Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch would also be visible in the Raman spectrum, the S-H stretch and C-S stretch (typically 600-700 cm⁻¹) are often stronger and more easily identifiable in Raman than in FTIR spectra.
Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850-2950 | C-H Stretch | Cyclohexyl & Propanoate |
| 2550-2600 | S-H Stretch | Thiol |
| 1735-1750 | C=O Stretch | Ester |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. uni-saarland.de In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 188, corresponding to the molecular weight of the compound. libretexts.org
The fragmentation of the molecular ion would likely proceed through several predictable pathways. A primary fragmentation would be the cleavage of the ester bond. Loss of the cyclohexoxy radical (•OC₆H₁₁) would generate an acylium ion at m/z 89. Conversely, the charge could be retained by the cyclohexyl portion, although this is generally less favored. Another significant fragmentation pathway is the loss of the cyclohexyl group as cyclohexene (B86901) (C₆H₁₀, mass = 82) via a McLafferty-type rearrangement, which would result in a fragment ion at m/z 106. Further fragmentation of the propanoate chain could involve the loss of the thiol group (•SH) or ethylene (B1197577) (C₂H₄).
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
|---|---|
| 188 | [C₉H₁₆O₂S]⁺ (Molecular Ion) |
| 106 | [CH₂(SH)CH₂COOH]⁺ |
| 89 | [CH₂(SH)CH₂CO]⁺ |
Chromatographic Separation and Detection Methods (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. shimadzu.com.au
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analyzing this compound due to its expected volatility. nih.govfrontiersin.org The sample would be vaporized and passed through a capillary column, where it would be separated from any impurities or other components based on its boiling point and interactions with the column's stationary phase. The retention time would be a characteristic property under specific GC conditions. The separated compound would then enter the mass spectrometer for identification based on its mass spectrum, as described in the previous section. This hyphenated technique is highly effective for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly if the compound were part of a more complex, less volatile mixture or if derivatization for GC was to be avoided. rsc.org In LC-MS, separation occurs in the liquid phase, followed by ionization (e.g., electrospray ionization - ESI) and mass analysis. This method would be useful for confirming the molecular weight via the observation of a protonated molecule [M+H]⁺ at m/z 189 or a sodiated adduct [M+Na]⁺ at m/z 211.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques provide information on the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would show its thermal stability. It would likely be stable up to a certain temperature, after which a mass loss would be observed, indicating decomposition. The decomposition might occur in one or multiple steps, corresponding to the loss of different parts of the molecule, such as the cyclohexyl group or the sulfur-containing moiety.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. youtube.com A DSC thermogram would reveal important thermal transitions. It would show an endothermic peak corresponding to the boiling point of the compound. If the compound is a solid at room temperature, a sharp endothermic peak for its melting point would also be observed. Other transitions, such as glass transitions, could also be detected if the material exhibits amorphous behavior upon cooling. For sulfur-containing compounds, exothermic peaks related to oxidation or decomposition can also be observed. nist.gov
Rheological Characterization of Polymer Systems Incorporating Cyclohexyl 3-Sulfanylpropanoatenih.gov
Further research or access to proprietary industrial data would be necessary to generate the specific information requested.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Reactivity
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For Cyclohexyl 3-sulfanylpropanoate, DFT calculations can predict its optimized geometry, electronic properties, and reactivity indicators. Studies on related sulfur-containing compounds often employ hybrid functionals like PBE0 or second-order approximations like SCC-DFTB with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. acs.orgresearchgate.net These calculations reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The electrostatic potential map indicates electron-rich regions, such as the carbonyl oxygen and sulfur atoms, which are susceptible to electrophilic attack, and electron-poor regions, like the hydrogens on the cyclohexyl ring. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Geometric and Electronic Properties of this compound via DFT (Note: This data is representative and derived from typical DFT calculations on analogous organosulfur esters.)
| Parameter | Predicted Value | Significance |
| Bond Lengths | ||
| C=O | 1.21 Å | Indicates double bond character of the carbonyl group. |
| C-S | 1.83 Å | Reflects the single bond between the acyl carbon and sulfur. |
| S-C | 1.85 Å | Represents the bond between sulfur and the ethyl chain. |
| Bond Angles | ||
| O=C-S | 123.5° | Defines the geometry around the thioester functional group. |
| C-S-C | 101.2° | Shows the angle of the thioether-like linkage. |
| Electronic Properties | ||
| HOMO Energy | -6.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.9 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.9 eV | An indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound. researchgate.net MD simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility and how it interacts with its environment. core.ac.uk For this molecule, key areas of flexibility include the rotation around the C-S bonds and the chair-boat interconversion of the cyclohexyl ring.
These simulations can be used to explore the molecule's behavior in a solvent or as part of a larger polymeric system. mdpi.com By analyzing the trajectories of the atoms, researchers can determine the most stable conformations and the energy barriers between them. Furthermore, MD simulations can quantify the strength of intermolecular interactions, such as van der Waals forces and electrostatic interactions, which govern properties like solubility, miscibility, and the self-assembly of materials. core.ac.uk
Table 2: Representative Intermolecular Interaction Energies from MD Simulations (Note: This data is hypothetical, illustrating typical outputs from MD simulations in a condensed phase.)
| Interaction Type | Conformation A (Extended) | Conformation B (Folded) |
| Van der Waals Energy | -45 kJ/mol | -52 kJ/mol |
| Electrostatic Energy | -15 kJ/mol | -18 kJ/mol |
| Total Intermolecular Energy | -60 kJ/mol | -70 kJ/mol |
Reaction Pathway and Transition State Analysis for Mechanistic Elucidation
Understanding the synthesis of this compound is crucial for process optimization. The most common route is the thiol-ene reaction, which involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophile-catalyzed Michael addition. alfa-chemistry.comresearchgate.net
Computational chemistry can be used to model the reaction pathways for both mechanisms. By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for each step. fiveable.me This analysis helps to elucidate the preferred reaction mechanism under different conditions (e.g., presence of a radical initiator or a base). For instance, calculations might show that the radical pathway has a lower activation barrier when initiated by UV light, while the Michael addition is more favorable in the presence of a base like triethylamine. alfa-chemistry.comtaylorandfrancis.com
Table 3: Calculated Activation Energies for Thiol-Ene Synthesis Pathways (Note: This data is illustrative, based on computational studies of similar thiol-ene reactions.)
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (Ea) |
| Free-Radical Addition | Thiyl radical addition to alkene | ~30 kJ/mol |
| Michael Addition (Base-catalyzed) | Thiolate attack on alkene | ~45 kJ/mol |
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Material Performance
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its macroscopic properties. conicet.gov.arnih.gov To develop a QSPR model for materials based on this compound, a series of structurally similar thioesters would be synthesized or modeled computationally. For each analog, a set of molecular descriptors is calculated, which are numerical representations of the molecule's topology, geometry, or electronic structure. researchgate.net
These descriptors are then used to build a mathematical model, often using multiple linear regression, that predicts a specific property, such as refractive index, glass transition temperature, or antioxidant activity. nih.govmdpi.com Such models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby accelerating the material discovery process. researchgate.net
Table 4: Example of a QSPR Model for Refractive Index (Note: This table presents a hypothetical QSPR model for a series of thioester analogs.)
| Compound | Molecular Weight (Descriptor 1) | Polarizability (Descriptor 2) | Experimental Refractive Index |
| Analog 1 | 188.31 | 20.5 ų | 1.495 |
| This compound | 202.34 | 22.1 ų | 1.502 |
| Analog 2 | 216.37 | 23.7 ų | 1.509 |
| QSPR Equation: | \multicolumn{3}{l | }{Refractive Index = 1.350 + (0.0003 * Mol. Weight) + (0.004 * Polarizability)} | |
| Model Correlation (R²): | \multicolumn{3}{l | }{0.98} |
Emerging Research Directions and Potential Future Investigations
Development of Sustainable and Bio-based Derivatives of Cyclohexyl 3-Sulfanylpropanoate
The drive towards green chemistry is fostering research into sustainable derivatives of industrial chemicals. For this compound, this involves two primary strategies: utilizing bio-based precursors for its synthesis and employing its reactive thiol group in highly efficient, atom-economical "click" reactions.
One approach involves the esterification reaction between 3-mercaptopropionic acid and cyclohexanol (B46403) derived from renewable sources. For instance, processes for producing cyclohexanol from biomass are gaining traction, offering a sustainable route to one of the key precursors. A similar synthesis has been demonstrated for related compounds, such as (4'-t-butylcyclohexyl)-3-mercaptopropanoate, which is prepared by reacting 4-t-butylcyclohexanol with 3-mercaptopropionic acid. prepchem.com
A more versatile strategy for creating sustainable derivatives lies in the use of the photoinitiated thiol-ene reaction. wikipedia.orgwestmont.edu This reaction allows the thiol group of this compound to be "clicked" onto carbon-carbon double bonds in other molecules. This opens up the possibility of grafting the molecule onto a wide array of bio-based platforms, including:
Modified Natural Oils: Vegetable oils containing unsaturated fatty acids can serve as a scaffold.
Bio-polymers: Polyhydroxyalkanoates (PHAs) bearing vinyl groups can be functionalized with thiol-containing compounds. science.gov
Terpenes: Many terpenes are rich in C=C bonds and are derived directly from plants.
The thiol-ene reaction is considered a green chemical process due to its high yields, rapid reaction times under mild conditions (often at room temperature with UV light), and tolerance of various functional groups. wikipedia.orgwestmont.edu
Exploration of Antioxidant Mechanisms and Related Chemical Pathways of Thiol-containing Analogs
The thiol (-SH) group is a well-established functional moiety in many antioxidant compounds. While direct studies on this compound are nascent, the mechanisms of its thiol-containing analogs provide a strong basis for future investigation. Thiol-containing antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in numerous pathologies. nih.gov
The primary antioxidant mechanisms associated with thiols include:
Direct Radical Scavenging: The hydrogen atom of the thiol group can be donated to neutralize free radicals, thereby terminating damaging chain reactions.
Interaction with Oxidizing Species: Thiols can directly react with and abrogate the effects of potent cellular oxidants. nih.gov For example, thiol-containing antioxidants like N-acetylcysteine and glutathione (B108866) can reverse the effects of certain protonophores by directly interacting with them. nih.gov
Catalytic Regeneration: Some phenolic antioxidants bearing ortho-thiol substituents have been shown to exhibit a catalytic cycle. After donating a hydrogen atom, the resulting radical can be regenerated by a sacrificial reducing agent, such as N-acetylcysteine (NAC), allowing a single antioxidant molecule to neutralize multiple radicals. mdpi.com
| Thiol-Containing Antioxidant | Observed Interaction/Mechanism | Reference |
|---|---|---|
| N-acetylcysteine (NAC), Glutathione (GSH), Cysteine | Abrogated the uncoupling activity of protonophores (FCCP, CCCP) in isolated mitochondria, suggesting direct interaction. | nih.gov |
| Phenols with ortho-SR substituents | Demonstrated regenerability by thiols (like NAC), leading to a catalytic antioxidant cycle. | mdpi.com |
| GSH, NAC, β-mercaptoethanol | Directly interacted with the α,β-unsaturated carbonyl group of curcumin, affecting its stability and bioactivity. | nih.gov |
| Dihydrolipoic acid | A prominent lipophilic thiol whose structural features are exploited in designing catechol systems active in different biological compartments. | mdpi.com |
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
Hybrid organic-inorganic materials are composites that combine the properties of both components, such as the processability and functionality of organic polymers with the durability and stability of inorganic materials like silica (B1680970) or metal oxides. rsc.org These materials are being developed for a vast range of applications, including functional coatings, sensors, catalysts, and electronics. rsc.org
This compound is an ideal candidate for integration into such materials due to its reactive thiol group. The thiol-ene click reaction provides a powerful covalent linkage strategy to graft the molecule onto inorganic surfaces. science.gov The process typically involves:
Surface Pre-functionalization: The inorganic substrate (e.g., silica nanoparticles, titanium dioxide) is first treated with an organosilane containing an alkene group (e.g., vinyltrimethoxysilane (B1682223) or allyltriethoxysilane). This creates a surface populated with reactive C=C double bonds.
Covalent Grafting: The pre-functionalized inorganic material is then reacted with this compound. Under UV initiation, the thiol group adds across the surface-bound double bonds, permanently tethering the molecule to the inorganic framework.
This approach allows for precise control over the surface chemistry of the nanocomposite, modifying properties such as hydrophobicity, refractive index, and compatibility with organic polymer matrices. The bulky cyclohexyl group can impart specific steric and solubility characteristics to the final hybrid material.
Advanced Photochemistry and Photophysical Behavior Studies
The photochemistry of this compound is dominated by the photoinitiated thiol-ene reaction, a cornerstone of "click" chemistry. wikipedia.org This reaction is prized for its efficiency, speed, and orthogonality, proceeding rapidly under UV irradiation in the presence of a suitable photoinitiator. westmont.edu
The established mechanism proceeds via a free-radical chain reaction:
Initiation: A photoinitiator absorbs UV light and forms initial radicals. These radicals then abstract the labile hydrogen atom from the thiol group (-SH) of this compound, generating a thiyl radical (R-S•).
Propagation: The thiyl radical adds across the carbon-carbon double bond of an alkene (the 'ene'). This step is typically anti-Markovnikov and results in a carbon-centered radical.
Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This new thiyl radical can then participate in another propagation step.
This photochemical process is highly efficient, with studies on analogous mercaptopropionate esters showing quantitative yields in 1 to 3 hours. westmont.edu The reaction is synthetically useful for creating everything from highly functional polyols to cross-linked polymer networks. wikipedia.orgwestmont.edu
| Thiol Reactant | Ene Reactant | Photoinitiator | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Trimethylolpropane tris(3-mercaptopropionate) | Allyl alcohol | 2-hydroxy-2-methylpropiophenone | 1-3 hours | Quantitative | westmont.edu |
| Pentaerythritol tetrakis(3-mercaptopropionate) | Glycerol-1-allyl ether | 2-hydroxy-2-methylpropiophenone | 1-3 hours | Quantitative | westmont.edu |
| Dipentaerythritol hexakis(3-mercaptopropionate) | Trimethylolpropane allyl ether | 2-hydroxy-2-methylpropiophenone | 1-3 hours | Quantitative | westmont.edu |
Role in Self-Assembled Monolayers (SAMs) and Directed Self-Assembly in Nanomaterials
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They are a fundamental tool in nanotechnology for precisely controlling the surface properties of materials. nih.gov While traditional SAMs are formed from alkyl thiols on gold or alkylsilanes on silica, a more advanced strategy involves the chemical modification of a pre-formed, reactive monolayer. nih.gov
The thiol-ene click reaction is exceptionally well-suited for this "post-assembly functionalization" approach. nih.gov this compound can play a key role in this process of directed self-assembly:
A substrate (e.g., a silicon wafer, gold nanoparticle) is first coated with a SAM that is terminated with a reactive alkene, such as a vinyl or allyl group.
This reactive surface is then exposed to a solution of this compound, along with a photoinitiator.
Upon UV irradiation, the thiol group of the compound covalently "clicks" onto the alkene groups of the SAM.
This method allows for the creation of a densely packed monolayer whose surface is defined by the cyclohexyl ester group. This can be used to tailor surface energy, wettability, and adhesion properties. This precise surface engineering is critical for applications in biosensors, nanoelectronics, and advanced coatings.
Industrial Relevance and Patent Landscape of Cyclohexyl 3 Sulfanylpropanoate
Current Industrial Applications and Market Segments Utilizing the Compound
While specific, large-scale applications for Cyclohexyl 3-sulfanylpropanoate are not extensively documented in public literature, its chemical structure suggests its utility in market segments that value the properties of thioesters. The broader thioester market is experiencing robust growth, driven by demand in high-performance sectors. globalinsightservices.com These compounds are primarily used as stabilizers, antioxidants, and intermediates in various industrial syntheses. globalinsightservices.comfuturemarketinsights.com
The applications for thioesters are diverse and include:
Polymers and Rubber: Thioesters are widely employed as antioxidants and stabilizers in plastics and polymers to prevent oxidative degradation. globalinsightservices.combusinessresearchinsights.com They enhance the durability, flexibility, and longevity of rubber products like tires, belts, and hoses. businessresearchinsights.com The presence of the cyclohexyl group in the target compound could enhance its solubility and compatibility with various polymer matrices.
Lubricants: The thioester functional group contributes to the performance of lubricants by acting as an antioxidant, a key function in maintaining stability in high-temperature and high-pressure applications. globalinsightservices.com
Specialty Chemical Synthesis: Thioesters are valuable intermediates in organic synthesis, including for pharmaceuticals and agrochemicals. futuremarketinsights.commarketresearchfuture.comresearchgate.net Their unique reactivity is harnessed to build complex molecules.
Flavors and Fragrances: While not a primary application for all thioesters, related ester compounds, such as Cyclohexyl Propionate, are used as flavoring and fragrance agents, valued for their fruity characteristics. nih.govthegoodscentscompany.com This suggests potential, if minor, applications for this compound in these industries, pending sensory evaluation.
The market for thioesters is segmented by these applications, with antioxidants and polymer stabilizers representing a significant share. globalinsightservices.com Geographically, North America and the Asia-Pacific region are major consumers, driven by their strong industrial, automotive, and manufacturing sectors. globalinsightservices.comfuturemarketinsights.com
Comprehensive Analysis of Patent Literature for Synthesis and Application Innovations
A direct patent search for "this compound" or its synonym "Cyclohexyl 3-mercaptopropionate" does not yield specific intellectual property filings for this exact molecule. However, an analysis of patents for structurally related compounds and general thioester synthesis reveals key technological trends and potential innovative pathways applicable to its production.
Synthesis of the Cyclohexyl Moiety: Patents for related cyclohexyl-containing esters, such as methyl cyclohexyl-propionate, highlight specific catalytic processes. For instance, patent US6399810B1 describes the hydrogenation of methyl cinnamate (B1238496) using a ruthenium and/or palladium catalyst to produce methyl cyclohexyl-propionate with high purity (>99.5%) and yield. google.com This process, carried out at elevated temperatures (30 to 250°C) and pressures (1 to 100 bar), is crucial for creating the saturated cyclohexyl ring from an aromatic precursor. google.com Such catalytic hydrogenation represents a key innovation for producing fragrance and specialty chemical intermediates. google.com
Synthesis of the Thioester Linkage: The formation of the thioester bond itself is a well-explored area in organic chemistry. researchgate.net Traditional methods often involve the condensation of a thiol with a carboxylic acid using a dehydrating agent, or the reaction of a thiol with a more reactive carboxylic acid derivative like an acid chloride. wikipedia.org More recent innovations focus on greener and more efficient methods.
Enzymatic Synthesis: Research has demonstrated the use of lipase (B570770) catalysts for transesterification reactions between thiols and vinyl esters to produce thioesters under mild conditions (50°C) and with short reaction times (30 min) in continuous-flow microreactors. mdpi.com This approach offers high yields and is environmentally friendly. mdpi.com
Novel Coupling Reagents: To improve sustainability, safer coupling reagents are being explored to facilitate the condensation of thiols and carboxylic acids, moving away from less desirable chemicals. wikipedia.org
The absence of specific patents for this compound suggests it may be a compound used as a non-patented intermediate, or one whose synthesis relies on established, unpatented chemical principles. Future innovations in its production would likely combine efficient catalytic hydrogenation of a cyclohexyl-ring precursor with modern, sustainable methods of thioesterification.
Process Development and Scale-Up Challenges in Industrial Production
The industrial-scale production of a specialty chemical like this compound involves several inherent challenges, common to the broader thioester and specialty chemicals market.
Complex and Energy-Intensive Processes: The synthesis of thioesters can involve multiple steps and require significant energy input, particularly if high temperatures and pressures are needed, as seen in related hydrogenation processes. businessresearchinsights.comgoogle.com These factors contribute to higher manufacturing expenses. businessresearchinsights.com
Purity and Separation: Achieving the high purity required for specialty applications often necessitates sophisticated and costly purification steps, such as fractional distillation, to remove byproducts and unreacted starting materials. google.com
Catalyst Management: For processes involving precious metal catalysts like palladium or ruthenium, efficient catalyst recovery and recycling are crucial for economic feasibility and sustainability. Deactivation of the catalyst is also a potential issue that can hinder production. google.com
Green Chemistry and Sustainability: There is increasing pressure, both regulatory and consumer-driven, to adopt more sustainable manufacturing processes. globalinsightservices.comextrapolate.com This involves minimizing waste, reducing energy consumption, and using less hazardous reagents, which can require significant investment in research and process redesign. researchgate.netmdpi.com
Small-Batch Production: Specialty chemicals are often produced in smaller quantities compared to commodity chemicals, which requires flexible, specialized manufacturing facilities rather than large, continuous plants. tilleydistribution.com
Overcoming these challenges requires a focus on process optimization, exploring novel and more efficient catalytic systems, and investing in sustainable technologies to remain competitive.
Regulatory Frameworks for Industrial Chemical Substances (from a research and development perspective)
From an R&D perspective, navigating the regulatory landscape is a critical component of commercializing a new industrial chemical. Any company developing or seeking to market this compound must adhere to stringent international and national regulations.
In the United States , the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA). tilleydistribution.com
Toxic Substances Control Act (TSCA): Administered by the EPA, TSCA provides the authority to require reporting, record-keeping, and testing requirements, as well as restrictions relating to chemical substances. bdlaw.com Before a new chemical can be commercialized, it must typically go through a Premanufacture Notice (PMN) process, where the EPA evaluates its potential risks to human health and the environment. bdlaw.com
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires chemical manufacturers to classify the hazards of chemicals and communicate them to employers and employees, usually through Safety Data Sheets (SDS). bdlaw.com
In the European Union , the key frameworks are:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This regulation, managed by the European Chemicals Agency (ECHA), requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. extrapolate.comextrapolate.com
European Food Safety Authority (EFSA): If the chemical were to be considered for applications like food packaging or as a food additive, it would fall under the purview of EFSA, which evaluates safety. tilleydistribution.com
These frameworks mandate a thorough evaluation of a chemical's properties, potential hazards, and environmental impact. For an R&D team, this means that from the early stages of development, data must be collected on the substance's physicochemical properties, toxicity, and environmental fate to build a comprehensive dossier for regulatory submission. The trend is toward greater stringency, with an increasing focus on sustainability and green chemistry principles. extrapolate.comchemceed.com
Economic and Strategic Outlook in Specialized Chemical and Polymer Industries
The economic outlook for the markets where this compound is likely to be used is positive. The global specialty chemicals market was valued in the hundreds of billions of dollars and is projected to exceed $1 trillion by 2030. tilleydistribution.com The thioesters market, a subset of this, is also on a growth trajectory, with forecasts predicting its value will rise from approximately $0.9 billion in 2024 to $1.5 billion by 2034, expanding at a compound annual growth rate (CAGR) of around 5.2%. globalinsightservices.comfuturemarketinsights.com
Key Economic and Strategic Drivers:
Demand for High-Performance Products: Industries such as automotive, electronics, and packaging are increasingly demanding materials with enhanced durability, stability, and longevity, driving the need for high-performance additives like thioesters. globalinsightservices.combusinessresearchinsights.comextrapolate.com
Growth in End-Use Industries: Expansion in the pharmaceutical, agrochemical, and personal care sectors provides new and growing markets for specialty chemical intermediates. futuremarketinsights.commarketresearchfuture.com
Sustainability as a Value Proposition: Companies are increasingly seeking specialty chemicals that align with sustainability goals. extrapolate.com Eco-friendly and biodegradable products can command a premium and open new market segments.
Outsourcing and Collaboration: Many firms are moving away from costly in-house R&D and instead partnering with specialized chemical companies that can offer solution-based research and faster go-to-market strategies. tilleydistribution.com This creates opportunities for nimble and innovative specialty chemical producers.
Strategic Challenges:
Competition: The market faces competition from alternative antioxidant and stabilizer solutions, which may be more cost-effective or perceived as more environmentally friendly. globalinsightservices.com
Regulatory Hurdles: The cost and time required to comply with increasingly strict global chemical regulations can be a barrier to entry for new products. globalinsightservices.com
Strategically, companies operating in this space are focusing on innovation in green production techniques, expanding their footprint in high-growth regions like Asia-Pacific, and forming partnerships with end-users to provide tailored chemical solutions—a trend sometimes referred to as "chemistry as a service". chemceed.comglobalgrowthinsights.com For a niche compound like this compound, success will depend on its ability to offer a unique performance advantage in a specialized application, supported by a cost-effective and sustainable production process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
